N-[(2R)-1-(4-Ethylphenyl)propan-2-yl]-N-methylprop-2-yn-1-amine
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Overview
Description
Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) is a complex organic compound that belongs to the class of substituted benzeneethanamines. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) typically involves multi-step organic reactions. Common synthetic routes may include:
Alkylation: Introduction of the ethyl group to the benzeneethanamine backbone.
Dimethylation: Addition of the alpha-dimethyl group.
Propargylation: Incorporation of the 2-propynyl group.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Replacement of specific atoms or groups with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) involves its interaction with specific molecular targets and pathways. These may include:
Receptor Binding: Interaction with specific receptors in biological systems.
Enzyme Inhibition: Inhibition of enzymes involved in metabolic pathways.
Signal Transduction: Modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,(S)-(9ci)
- Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(8ci)
- Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,(S)-(8ci)
Uniqueness
The uniqueness of Benzeneethanamine,4-ethyl-N,alpha-dimethyl-N-2-propynyl-,®-(9ci) lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
749808-26-2 |
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Molecular Formula |
C15H21N |
Molecular Weight |
215.33 g/mol |
IUPAC Name |
(2R)-1-(4-ethylphenyl)-N-methyl-N-prop-2-ynylpropan-2-amine |
InChI |
InChI=1S/C15H21N/c1-5-11-16(4)13(3)12-15-9-7-14(6-2)8-10-15/h1,7-10,13H,6,11-12H2,2-4H3/t13-/m1/s1 |
InChI Key |
LDTCAFAHWAILRN-CYBMUJFWSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)C[C@@H](C)N(C)CC#C |
Canonical SMILES |
CCC1=CC=C(C=C1)CC(C)N(C)CC#C |
Origin of Product |
United States |
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